Product packaging for Xylyl dibutylbenzofuranone(Cat. No.:CAS No. 181314-48-7)

Xylyl dibutylbenzofuranone

Cat. No.: B576188
CAS No.: 181314-48-7
M. Wt: 350.502
InChI Key: BNAOQKULFPHAHL-UHFFFAOYSA-N
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Description

Xylyl dibutylbenzofuranone is a useful research compound. Its molecular formula is C24H30O2 and its molecular weight is 350.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30O2 B576188 Xylyl dibutylbenzofuranone CAS No. 181314-48-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dibutyl-5-(2,4-dimethylphenyl)-3H-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O2/c1-5-7-9-20-19(18-12-11-16(3)15-17(18)4)13-14-22-23(20)21(10-8-6-2)24(25)26-22/h11-15,21H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAOQKULFPHAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C2=C(C=CC(=C2CCCC)C3=C(C=C(C=C3)C)C)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181314-48-7
Record name 2(3H)-Benzofuranone, 5,7-bis(1,1-dimethylethyl)-3-hydroxy-, reaction products with o-xylene
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Classification Within Benzofuranone Chemistryfiveable.me

Benzofuranones are heterocyclic compounds characterized by a fused benzene (B151609) and furanone ring system. numberanalytics.comwikipedia.org They are a subset of the broader class of benzofurans. wikipedia.org The classification of a specific benzofuranone derivative would depend on the nature and position of its substituents on the core ring structure.

Based on its name, Xylyl Dibutylbenzofuranone would be classified as a substituted benzofuranone. The core structure is the benzofuranone moiety. The substituents are one xylyl group and two butyl groups. Further classification would specify the isomeric form of the xylyl and butyl groups and their precise locations on the benzofuranone ring. For instance, according to patent classifications for similar compounds, it could fall under heterocyclic compounds containing five-membered rings with one oxygen atom, specifically ortho- or peri-condensed with carbocyclic rings. google.com

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to Benzofuranone Synthesis

The synthesis of the benzofuranone ring system is a well-explored field in organic chemistry, with numerous methods reported in the literature. rsc.orgresearchgate.net Classical and modern strategies often involve the cyclization of appropriately substituted precursors. A common approach is the intramolecular cyclization of α-phenoxycarbonyl compounds, which can be promoted by acids to induce a Friedel-Crafts-type condensation. oregonstate.edu

In recent years, transition-metal catalysis has emerged as a powerful tool for constructing benzofuran (B130515) and benzofuranone skeletons. bohrium.comnih.gov Catalysts based on palladium, copper, gold, and rhodium are frequently employed to facilitate reactions such as intramolecular hydroarylation, oxidative cyclization, and coupling reactions. nih.govacs.orgresearchgate.net For instance, copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a one-pot procedure for creating polysubstituted benzofurans. researchgate.net Another innovative approach involves a Diels-Alder-based cascade reaction between 3-hydroxy-2-pyrones and nitroalkenes to regioselectively produce benzofuranones. oregonstate.edu Gold-catalyzed cycloisomerization of o-alkynyl phenols also presents a mild and efficient route to the benzofuran-3(2H)-one core. researchgate.netchemistryviews.org These varied strategies highlight the flexibility and continuous innovation in the synthesis of this important heterocyclic motif.

Targeted Synthesis of Xylyl Dibutylbenzofuranone

The specific synthesis of this compound, also known by its systematic name 5,7-di-tert-butyl-3-(3,4-dimethylphenyl)-1-benzofuran-2(3H)-one, is a multi-step process that relies on precise precursor selection and controlled reaction conditions. cymitquimica.com

The primary and most documented synthetic route to this compound involves the condensation of two key precursors. The first is a substituted furanone, and the second is an aromatic hydrocarbon that provides the xylyl group.

The identified precursors are:

5,7-di-tert-butylfuran-2-one or its hydroxylated analogue, 5,7-bis(1,1-dimethylethyl)-3-hydroxy-2(3H)-benzofuranone . cymitquimica.comnih.gov This molecule provides the core benzofuranone structure with the characteristic di-tert-butyl substitution pattern.

o-Xylene (B151617) . nih.gov This aromatic compound serves as the source for the 3,4-dimethylphenyl group that is attached to the benzofuranone core during the reaction.

Table 1: Precursors for this compound Synthesis

Precursor Name Chemical Structure/Formula Role in Synthesis
5,7-bis(1,1-dimethylethyl)-3-hydroxy-2(3H)-benzofuranone C₁₆H₂₂O₃ Provides the dibutylated benzofuranone backbone.

The central transformation in the synthesis of this compound is the reaction between the benzofuranone precursor and o-xylene. This reaction proceeds via an electrophilic aromatic substitution mechanism. In this pathway, the electron-rich aromatic ring of o-xylene acts as a nucleophile, attacking an electrophilic carbon on the furanone derivative. The presence of a catalyst enhances the electrophilicity of the furanone, facilitating the attack by the o-xylene ring to form a new carbon-carbon bond, thereby attaching the xylyl group to the furanone core.

To achieve an efficient synthesis, the reaction is conducted under controlled conditions with specific catalytic systems. The choice of catalyst is crucial for promoting the electrophilic aromatic substitution and maximizing the yield of the final product.

Catalysts : Both Brønsted acids and Lewis acids are employed to catalyze the reaction. Commonly used catalysts include sulfuric acid (H₂SO₄) and Lewis acids such as aluminum chloride (AlCl₃). These catalysts function by activating the benzofuranone precursor, making it more susceptible to nucleophilic attack by o-xylene. More contemporary approaches have suggested using solid acidic ion-exchange resins to simplify catalyst recovery and reduce chemical waste.

Reaction Optimization : Temperature control is a key parameter for balancing the reaction rate and minimizing the formation of unwanted side products. The reaction is typically carried out at temperatures ranging from 80–120°C. Following the reaction, purification methods such as column chromatography or recrystallization are used to obtain the final product with high purity.

Table 2: Catalytic Systems for this compound Synthesis

Catalyst Type Specific Example(s) Function Typical Temperature
Lewis Acid Aluminum chloride (AlCl₃), Acidic ion-exchange resins Polarizes the furanone's carbonyl group, enhancing electrophilicity. 80–120°C

Modern chemical synthesis places increasing emphasis on "green chemistry," which seeks to design processes that are environmentally benign, reduce waste, and use less hazardous substances. researchgate.netarkat-usa.org The synthesis of benzofuranone derivatives is an area where these principles are being applied. Strategies include the use of water as a solvent, solvent-free reaction conditions, and the development of catalytic systems that are more sustainable. arkat-usa.orgresearchgate.net For example, the use of air or molecular oxygen as the oxidant in oxidative coupling reactions aligns with green chemistry principles due to its abundance and the formation of water as the primary byproduct. acs.org

A key aspect of green chemistry is the use of biocatalysts, such as enzymes, to perform chemical transformations. echemi.comgoogleapis.com While specific literature detailing an enzymatic synthesis for this compound is not prominent, the broader field of chemical manufacturing is moving towards incorporating biological and enzymatic methods. echemi.com Companies involved in chemical synthesis are exploring the use of immobilized enzymes and water-phase green synthesis methods to produce a variety of chemical products. echemi.com These approaches offer high selectivity and operate under mild conditions, reducing energy consumption and environmental impact. echemi.com The synthesis of benzofuranone derivatives has been explored in the context of their interaction with biological systems, such as their evaluation as beta-lactamase substrates, which involves enzymatic activity. nih.gov

Green Chemistry Principles in Synthesis

Water-Phase Green Synthesis Methods

The principles of green chemistry aim to reduce the environmental impact of chemical processes, with a significant focus on minimizing or eliminating the use of hazardous organic solvents. arkat-usa.org In the synthesis of benzofuranone derivatives, water has been explored as a benign and inexpensive solvent. A notable green method involves the condensation of benzofuran-3(2H)-ones with aromatic aldehydes to produce aurones, a class of flavonoid-like compounds. arkat-usa.org This reaction can proceed in neat water without the need for any catalyst, reagent, or subsequent chromatographic purification, which presents a significant environmental and economic advantage. arkat-usa.org Although this specific method applies to the synthesis of aurones from benzofuranone precursors, the underlying principle of using water as a medium for reactions involving the benzofuranone scaffold is a key aspect of green synthesis.

Table 1: Comparison of Green vs. Traditional Synthesis Aspects for Benzofuranone Derivatives

Feature Traditional Synthesis Water-Phase Green Synthesis
Solvent Often organic solvents (e.g., CH2Cl2, MeCN) Water arkat-usa.org
Catalyst Lewis acids (e.g., AlCl₃), strong acids/bases chemistryviews.org Often catalyst-free, or biocatalysts (enzymes) arkat-usa.orgechemi.com
Work-up Typically requires extraction and chromatography Simplified work-up, often just filtration arkat-usa.org

| Environmental Impact | Higher, due to solvent use and waste generation | Lower, minimizes hazardous substance use arkat-usa.org |

Derivatization and Functionalization Strategies

Derivatization of this compound is crucial for modulating its physicochemical properties and exploring structure-activity relationships. These strategies can target the central benzofuranone core or the peripheral xylyl and dibutyl substituents.

The benzofuranone core of this compound contains several reactive sites amenable to chemical modification. The lactone (cyclic ester) and the adjacent chiral center are primary targets for functionalization.

Oxidation and Reduction: The core structure can undergo oxidation and reduction reactions. The use of reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can target the carbonyl group of the lactone, potentially leading to ring-opening to form a diol. Conversely, oxidation reactions can modify the benzofuranone skeleton, although specific outcomes would depend on the reagents and conditions used. For instance, oxidation under certain conditions can lead to metabolites like HP136ox and HP136ox2.

Ring-Opening: The lactone functionality can be susceptible to hydrolysis under acidic or basic conditions, which would open the heterocyclic ring to yield a substituted phenoxyacetic acid derivative. This approach can be used to create new derivatives or to be reversed in cyclization reactions to form the benzofuranone ring. unipi.it

Condensation Reactions: The carbon atom adjacent to the carbonyl group (the C3 position) can be deprotonated to form an enolate, which can then participate in condensation reactions, such as the aldol (B89426) condensation with aldehydes, to introduce new substituents at this position. arkat-usa.org This is a common strategy for elaborating the benzofuranone scaffold. arkat-usa.org

The substituent groups on the benzene (B151609) ring and the xylyl moiety provide additional handles for chemical modification.

Xylyl Group Modification: The 3,4-dimethylphenyl (xylyl) group is an aromatic ring and is therefore subject to electrophilic aromatic substitution reactions. Reactions such as nitration or halogenation could introduce functional groups onto this ring, although controlling the regioselectivity would be a key challenge due to the existing activating methyl groups.

Dibutyl Group Modification: The 5,7-di-tert-butyl groups are sterically hindering and generally unreactive. cymitquimica.com Their primary role is to enhance the lipophilicity and solubility of the compound in nonpolar matrices. cymitquimica.com Direct functionalization of these saturated alkyl groups is challenging and would likely require harsh, free-radical conditions that could compromise the integrity of the rest of the molecule. Therefore, modifications to these parts of the molecule are more practically introduced by starting the synthesis with differently substituted phenol (B47542) precursors.

Stereochemical Considerations in Synthetic Design

The structure of this compound, specifically 5,7-di-tert-butyl-3-(3,4-dimethylphenyl)-1-benzofuran-2(3H)-one, contains a single stereocenter at the C3 position of the benzofuranone ring, where the xylyl group is attached. This means the compound can exist as a pair of enantiomers, (R)- and (S)-Xylyl dibutylbenzofuranone.

The most common synthetic route, involving the acid-catalyzed reaction of 5,7-di-tert-butyl-3-hydroxy-2(3H)-benzofuranone with o-xylene, does not typically employ chiral catalysts or auxiliaries. As a result, this synthesis produces the compound as a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.

In medicinal chemistry and materials science, the stereochemistry of a molecule is often critical to its biological activity and physical properties. vulcanchem.com Different enantiomers of a chiral compound frequently exhibit distinct biological interactions and pharmacological profiles. vulcanchem.com Therefore, the development of stereoselective or asymmetric syntheses to access individual enantiomers of this compound would be a significant advancement.

Strategies for achieving stereocontrol in the synthesis of related benzofuranones and other heterocyclic systems have been developed and could potentially be adapted:

Asymmetric Catalysis: The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, could induce enantioselectivity in the key bond-forming step that creates the stereocenter. oaepublish.com For instance, organocatalytic cascade reactions have been used to create complex spiro-benzolactone structures with a high degree of stereochemical control. oaepublish.com

Chiral Pool Synthesis: Starting from a chiral precursor could transfer that chirality to the final product.

Resolution: A racemic mixture can be separated into its constituent enantiomers through classical resolution techniques, involving the use of a chiral resolving agent, or by chiral chromatography.

Table 2: Potential Strategies for Stereocontrolled Synthesis

Strategy Description Potential Application to this compound
Asymmetric Catalysis Employs a chiral catalyst to favor the formation of one enantiomer over the other during the reaction. vulcanchem.com A chiral acid catalyst could be used in the Friedel-Crafts type reaction to set the C3 stereocenter.
Chiral Auxiliary A chiral molecule is temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction. A chiral group could be attached to the initial benzofuranone precursor, guiding the addition of the xylyl group, and then removed.
Kinetic Resolution One enantiomer of a racemic starting material reacts faster with a chiral reagent, leaving the other enantiomer unreacted. A chiral enzyme or catalyst could selectively react with one enantiomer of a racemic precursor.

| Chiral Chromatography | Separation of a racemic mixture using a chiral stationary phase in high-performance liquid chromatography (HPLC). | The final racemic product could be separated into pure (R)- and (S)-enantiomers. |

Antioxidant Mechanisms and Free Radical Scavenging

This compound, also known by the industrial designation HP-136, functions as a high-performance antioxidant. alfa-chemical.com Its primary mechanism of action is centered on its ability to trap free radicals and interrupt the chain reactions responsible for oxidative degradation. This capability is particularly crucial during the high-temperature processing of polymeric materials. chemicalbook.comechemi.com

A key feature of this compound is its efficacy as a carbon-free radical scavenger. lookchem.compartinchem.com During the auto-oxidation of polymers, highly reactive carbon-centered free radicals are formed, which can propagate degradation by reacting with oxygen. mdpi.com this compound effectively traps these carbon radicals, thereby halting the auto-oxidation cycle at a critical stage. chemicalbook.comlookchem.com This action makes it an important stabilizer, particularly for materials like polypropylene (B1209903) during processing. chemicalbook.compartinchem.com

The compound acts as a potent chain-breaking antioxidant. chemicalbook.comlookchem.com The process of polymer oxidation is a chain reaction initiated by the formation of free radicals. mdpi.com These radicals react with oxygen to create peroxy radicals, which then abstract hydrogen from the polymer backbone, creating new radicals and hydroperoxides, thus propagating the degradation chain. core.ac.uk this compound breaks this kinetic chain by deactivating the radical species, preventing them from causing further degradation of the polymer matrix. core.ac.uk This chain-breaking mechanism is fundamental to preserving the structural integrity and properties of polymers. mdpi.com

The antioxidant function of this compound is facilitated by the presence of a reactive hydrogen atom in its molecular structure. chemicalbook.com This hydrogen can be donated to neutralize free radicals, a process known as Hydrogen Atom Transfer (HAT). This donation stabilizes the radical species and terminates the oxidative chain.

Reactivity as a Synthetic Intermediate

Beyond its role as a stabilizer, the distinct molecular architecture of this compound makes it a valuable intermediate in chemical synthesis. chemicalbook.comlookchem.com Its structure is a foundation for developing new chemical products and pharmaceutical compounds. lookchem.com

The reactivity of this compound stems from several key functional groups within its structure:

Benzofuranone Core : This heterocyclic system is the central scaffold of the molecule.

Hydroxyl Group : A reactive hydroxyl group at the 3-position is a key site for reactions and is central to its antioxidant activity through hydrogen donation.

Carbonyl Group : The ketone (C=O) within the furanone ring is a site for nucleophilic attack and can undergo reduction reactions.

Aromatic Rings : The xylyl and benzofuranone rings can undergo electrophilic aromatic substitution reactions.

Alkyl Groups : The bulky tert-butyl groups provide steric hindrance, which enhances the stability of the molecule after it has scavenged a radical.

Table 1: Properties of this compound

Property Value Source
Chemical Name This compound partinchem.com
Synonym HP-136 lookchem.com
CAS Number 181314-48-7 lookchem.com
Molecular Formula C₂₄H₃₀O₂ partinchem.com
Molecular Weight 350.5 g/mol partinchem.com

| Appearance | White to off-white crystalline powder | lookchem.com |

The versatile structure of this compound allows it to be used as a building block in the synthesis of various organic chemicals. chemicalbook.comlookchem.com The identified functional groups allow for a range of potential synthetic transformations:

Oxidation : The molecule can undergo oxidation reactions.

Reduction : The carbonyl group can be targeted by reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution : The aromatic rings are susceptible to electrophilic substitution, allowing for the introduction of new functional groups like halogens or nitro groups.

This reactivity profile makes it a useful starting material for creating novel drugs and other specialized chemical products. chemicalbook.comlookchem.com

Table 2: Chemical Compounds Mentioned

Compound Name
Hydrogen Peroxide
Lithium aluminum hydride
Polypropylene
Sodium borohydride

Thermal and Photochemical Stability Profiles

This compound, also known by its trade name HP-136, is a high-performance antioxidant. lookchem.comechemi.comchemicalbook.comhaihangchem.com Its primary function is to act as a carbon-free radical scavenger and a chain-breaking agent, which halts the auto-oxidation process in polymers during production by trapping free radicals. lookchem.comhaihangchem.com

Stability Under High-Temperature Processing Conditions

This compound is particularly well-suited for high-temperature production conditions, making it a crucial stabilizer, especially for polypropylene during processing. lookchem.comechemi.comchemicalbook.comhaihangchem.com Its effectiveness at elevated temperatures is a key property for applications such as the production of BOPP (Biaxially Oriented Polypropylene) film, polycarbonate (PC), styrene, PPR (Polypropylene Random Copolymer) pipes (B44673), polyurethane, and adhesives. lookchem.comechemi.comchemicalbook.com

The compound's high boiling point of approximately 405°C contributes to its suitability for high-temperature applications. This thermal stability allows it to be used in various high-temperature processing techniques, including blown and cast film extrusion, flow and injection molding, and hot molding. echemi.com It is also beneficial in processes involving high shear stress, such as film blowing, injection molding, and spinning, as well as for polymers with high melt viscosity and in applications with long residence times like pipe extrusion and rotational molding. echemi.com

Under oxidative stress, this compound can oxidize to form derivatives, which still retain some stabilizing activity. This characteristic enhances its performance in demanding processing environments.

Table 1: Thermal Properties of this compound

Property Value
Boiling Point 404.998 °C at 760 mmHg lookchem.com
Flash Point 170.776 °C lookchem.com

Resistance to Degradation Under Sunlight Exposure

This compound demonstrates notable resistance to degradation under sunlight. alfa-chemical.comgoogleapis.com This characteristic is crucial for extending the service life of plastic products that are exposed to outdoor conditions. alfa-chemical.com Its mechanism of action involves inhibiting carbon free radicals that are generated during heat exposure, which in turn helps to maintain the integrity of the material upon exposure to sunlight. alfa-chemical.com

Table 2: Application of this compound in UV-Exposed Products

Application Area Benefit of Photochemical Stability
Outdoor plastic components Increased lifespan and prevention of yellowing. alfa-chemical.comgoogle.com
Films and coatings Maintains clarity and mechanical properties. lookchem.comechemi.com

Polymer Stabilization and Longevity Enhancement

This compound is a highly effective antioxidant that functions by trapping carbon-free radicals and breaking the auto-oxidation chain reaction that occurs during polymer production. haihangchem.com This mechanism is particularly crucial under high-temperature processing conditions, making it an important stabilizer for many polymers. haihangchem.comchemicalbook.com Its ability to provide reactive hydrogen enhances the efficiency of primary phenolic antioxidants, which can lead to a reduction in the required dosage of these or phosphite-based antioxidants. haihangchem.comchemicalbook.com

High-Performance Antioxidant Formulations

As a lactone antioxidant, this compound is a key component in sophisticated antioxidant formulations. google.com It is recognized as a high-performance, carbon-free radical scavenger and chain-breaking antioxidant. haihangchem.comechemi.com These formulations are designed to prevent the auto-oxidation of polymers during manufacturing by neutralizing free radicals. chemicalbook.com The compound's synergistic effect with other antioxidants, such as phenolic and phosphite (B83602) types, allows for the creation of robust stabilization packages. haihangchem.comchemicalbook.com This can improve the thermal stability and mechanical properties of the polymer matrices into which they are incorporated.

A notable application is in composite antioxidant systems. For instance, a formulation might contain a significant percentage of a phenolic antioxidant with symmetric steric hindrance, a smaller percentage of a phenolic antioxidant with asymmetric steric hindrance, and a portion of a lactone antioxidant like 5,7-di-tert-butyl-3-(3,4-dimethylphenyl)-3H-1-benzofuran-2-one. google.com Such composite systems are engineered to provide superior protection against yellowing in plastics, thereby extending the aesthetic and functional life of the final product. google.com

Application in Specific Polymer Types

The utility of this compound extends across a range of thermoplastic polymers, where it helps to maintain material integrity and prolong service life. echemi.com

Biaxially Oriented Polypropylene (BOPP) films are widely used in packaging due to their excellent clarity, mechanical strength, and moisture barrier properties. tuyap.onlinepennpac.com The manufacturing process of BOPP involves stretching the polypropylene film in two directions, which enhances its physical properties. pennpac.com this compound is incorporated into BOPP film formulations to protect the polymer during high-temperature extrusion and orientation processes. haihangchem.comchemicalbook.com This ensures the final film maintains its desired characteristics, such as high tensile strength and transparency. tricosf.com

Polycarbonate is an engineering thermoplastic known for its high impact strength and temperature resistance. This compound is utilized as a stabilizer in polycarbonate to prevent degradation during processing and throughout the material's lifespan. haihangchem.comchemicalbook.com Its role as an antioxidant helps to preserve the mechanical and optical properties of polycarbonate, making it suitable for demanding applications.

Styrene-based polymers, such as polystyrene (PS), are versatile materials used in a wide array of applications, from packaging to insulation. mdpi.comsantos.com These polymers can be susceptible to thermal degradation. This compound is added to styrene-based polymer formulations to enhance their thermal stability. haihangchem.comchemicalbook.com By preventing oxidative breakdown, it helps to maintain the polymer's molecular weight and mechanical integrity. google.com

Polypropylene Random (PPR) pipes are extensively used for hot and cold water distribution systems due to their high resistance to temperature, pressure, and chemical corrosion. abnpipesystems.comforaqua.com.trengtex.com.my The long-term reliability of these piping systems is critical. This compound is incorporated into the PPR material to provide stability during the high-temperature extrusion process and to ensure the long-term performance of the pipes. haihangchem.comchemicalbook.com Its antioxidant properties help to prevent the degradation of the polymer, which could otherwise lead to a loss of strength and eventual failure of the pipe. foraqua.com.trbaenninger.de

Interactive Data Table: Applications of this compound

Polymer TypeKey ApplicationFunction of this compound
Biaxially Oriented Polypropylene (BOPP)Packaging FilmsProvides thermal stability during high-temperature processing, preserving film clarity and strength. haihangchem.comchemicalbook.comtuyap.onlinepennpac.com
Polycarbonate (PC)Engineering ComponentsActs as a stabilizer to prevent degradation and maintain impact strength and optical properties. haihangchem.comchemicalbook.com
Styrene-based PolymersVarious (e.g., Packaging, Insulation)Enhances thermal stability and prevents oxidative breakdown, preserving mechanical integrity. haihangchem.comchemicalbook.commdpi.com
Polypropylene Random (PPR)Hot and Cold Water PipesEnsures long-term performance and stability by preventing polymer degradation at high temperatures. haihangchem.comchemicalbook.comabnpipesystems.comforaqua.com.tr

Performance in High-Temperature and High-Shear Processing

This compound demonstrates notable performance under conditions of high temperature and high shear, which are common in modern polymer processing. echemi.comchemicalbook.com Its effectiveness stems from its function as a carbon-free radical scavenger, which is particularly crucial for stabilizing polymers like polypropylene during demanding processing steps. ec21.comjadenmtc.com The compound is specifically identified as being suitable for high-temperature production environments, where it helps to trap alkyl radicals that can form in hypoxic conditions, thereby protecting the material from degradation. chemicalbook.comjadenmtc.com Its mechanism allows it to function synergistically with traditional phenolic and phosphite antioxidants, offering enhanced performance with a potentially lower dosage. ec21.comjadenmtc.com

The compound is applied in the manufacturing of films through both blown and cast film production methods. echemi.com These processes often involve high temperatures and shear forces to melt and form the polymer into thin sheets. This compound's stability at elevated temperatures helps maintain the polymer's integrity and optical properties in the final film products, such as Biaxially Oriented Polypropylene (BOPP) films. echemi.comchemicalbook.com

In flow molding and injection molding, this compound serves as a critical stabilizer. echemi.com These techniques subject the polymer to high temperatures and significant shear stress as it is injected into a mold. The antioxidant's role is to prevent degradation of the polymer matrix during these stressful conditions, ensuring the final molded product meets its required physical and aesthetic specifications. echemi.comgoogle.com For instance, in patent literature, plastic compositions containing the compound were prepared for testing by injection molding at temperatures between 175°C and 185°C. google.comgoogle.com

This compound is expressly indicated for use in hot molding applications. echemi.com Similar to other high-temperature processes, its function is to protect the polymer from thermal degradation, preserving its molecular structure and performance characteristics in the finished molded part. echemi.com

Role in Anti-Yellowing Formulations for Plastics

This compound, a type of lactone antioxidant, plays a significant role in formulations designed to prevent the yellowing of plastics. google.comgoogle.com It is often incorporated into a composite antioxidant system, which may also include phenolic antioxidants with both symmetric and asymmetric steric hindrance. google.comgoogle.com This combination is designed to effectively prevent or alleviate the degree of yellowing that plastic products can undergo over time, thereby expanding their application fields and enhancing their commercial value. google.comgoogle.com The use of such a composite can provide superior anti-yellowing capabilities compared to some conventional agents. google.comgoogle.com The compound is particularly effective in protecting materials by trapping carbon and alkyl radicals that form in low-oxygen, high-heat environments, which contributes to its anti-yellowing properties. jadenmtc.com

Thermoplastic polyurethane (TPU) is a polymer that is susceptible to yellowing when exposed to external factors like light, heat, and moisture. google.com This degradation can negatively impact the quality, performance, and market value of TPU products. google.com this compound is used within composite antioxidant packages to specifically address this issue in TPU. google.comgoogle.com By incorporating it into the plastic composition, manufacturers can significantly inhibit the yellowing phenomenon. google.comgoogle.com

Research detailed in patent documents describes experiments comparing the anti-yellowing effect of different antioxidant formulations in TPU. google.com In these tests, TPU samples are subjected to conditions that accelerate aging, such as high heat and humidity (e.g., 70°C and 95% relative humidity for one week), and the change in color is measured as the yellowing index difference (ΔYI). google.com A smaller ΔYI value indicates a more effective anti-yellowing performance. google.com Formulations containing a composite antioxidant with this compound demonstrated superior anti-yellowing ability. google.comgoogle.com

Table 1: Conceptual Representation of Anti-Yellowing Performance in TPU

This table illustrates the experimental concept described in patent literature for evaluating the anti-yellowing efficacy of antioxidant formulations in Thermoplastic Polyurethane (TPU). The Yellowing Index Difference (ΔYI) represents the change in yellowness after accelerated aging tests; a lower value signifies better performance.

Sample FormulationAntioxidant TypeYellowing Index Difference (ΔYI)Performance Outcome
Control SampleNoneHighSignificant Yellowing
Comparative ExampleConventional AntioxidantModerateSome Yellowing
Example with Composite Antioxidant Phenolic + Lactone (this compound) Low Effective Anti-Yellowing

This table is a conceptual representation based on the described experimental outcomes in cited sources. google.comgoogle.com

Stabilization of High Melt Viscosity Polymers

This compound, also known by its commercial designation HP-136, is recognized as a crucial stabilizer, particularly for polymers that exhibit high melt viscosity. echemi.com It is especially effective under high-temperature production conditions often required for processing these materials. echemi.comhaihangchem.com The compound functions as a highly efficient antioxidant that traps carbon-free radicals and breaks the auto-oxidation chain during polymer production. echemi.comhaihangchem.comchemicalbook.com This mechanism is vital for processing materials such as those with a narrow molecular weight distribution or ultra-high molecular weight polymers. echemi.com Its application is noted in processes that involve long residence times or high shear, including rotational molding, large injection/blow molding, and the production of certain films and fibers. echemi.com

Polymer/ApplicationProcessing Challenge Addressed
PPR pipes High-temperature processing, long residence time. echemi.comhaihangchem.comchemicalbook.com
BOPP film High shear and temperature during film blowing. echemi.comhaihangchem.com
Polycarbonate (PC) Stability during high-temperature molding. echemi.comhaihangchem.com
Styrenics Prevention of degradation during processing. echemi.comhaihangchem.com
Polyurethane & Adhesives Maintaining stability in high-temperature applications. echemi.comhaihangchem.comchemicalbook.com

Development of Specialty Materials with Tailored Surface Characteristics

Research has explored the use of this compound in the creation of specialty materials. chemblink.com Its molecular structure is a key factor in its suitability for designing materials that require specific surface properties. chemblink.com

The chemical architecture of this compound incorporates both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. chemblink.com This dual characteristic is a fundamental design principle that allows for the engineering of materials with tailored surface characteristics. chemblink.com By manipulating the orientation and concentration of these molecules within a polymer matrix, it is possible to control the surface energy and wettability of the final material.

The ability to modify surface properties makes this compound a candidate for use in specialized coatings and advanced polymeric systems. chemblink.com These materials could be designed to control adhesion, friction, or biocompatibility. chemblink.com Its utility has been noted in various polymeric applications, including general-purpose and engineering plastics, as well as rubber. echemi.com

Composite Antioxidant Systems and Synergistic Effects

This compound is frequently used as part of a composite antioxidant system, where it exhibits synergistic effects with other types of stabilizers. evitachem.com It acts as a chain-breaking antioxidant by trapping carbon-free radicals. haihangchem.comchemicalbook.com This action complements the mechanisms of other common antioxidants.

A significant application of this compound is its combination with phenolic antioxidants. It can provide reactive hydrogen, which enhances the efficiency of the phenolic antioxidant. echemi.comhaihangchem.comchemicalbook.com This synergistic relationship allows for a reduction in the required dosage of the primary phenolic antioxidant to achieve the desired level of stabilization. echemi.comhaihangchem.com

Similarly, this compound works in concert with phosphite antioxidants. echemi.comhaihangchem.com While phosphites are known for decomposing hydroperoxides during thermal processing, this compound's radical-trapping mechanism provides an additional layer of protection. unirioja.es This combination creates a more robust stabilization system, often permitting a lower concentration of the phosphite antioxidant to be used. echemi.comhaihangchem.comchemicalbook.com

Antioxidant CombinationSynergistic MechanismOutcome
This compound + Phenolic Antioxidants Provides reactive hydrogen, enhancing the efficiency of the phenolic antioxidant. echemi.comhaihangchem.comchemicalbook.comIncreased stabilization efficiency; reduced dosage of phenolic antioxidant. echemi.com
This compound + Phosphite Antioxidants Complements the peroxide-decomposing action of phosphites with carbon radical trapping. echemi.comhaihangchem.comunirioja.esEnhanced overall thermal stability; reduced dosage of phosphite antioxidant. echemi.comhaihangchem.com

Inclusion of Lactone Antioxidants

This compound is a member of the benzofuranone class of compounds, which function as highly effective carbon-centered radical scavengers in polymers. academie-sciences.frhaihangchem.comchemicalbook.com These types of antioxidants are also referred to as lactone antioxidants. Their primary role is to interrupt the auto-oxidation cycle at an early stage by trapping alkyl radicals, which are formed when a polymer is exposed to heat, shear stress, or catalyst residues. academie-sciences.frnumberanalytics.com This mechanism prevents the propagation of degradation reactions that can lead to a loss of mechanical properties and discoloration of the polymer. researchgate.net

The efficacy of lactone antioxidants like this compound is particularly pronounced at elevated processing temperatures, typically 240°C and higher. academie-sciences.fr Research indicates that while their stabilizing effect may not be significant at lower temperatures, their ability to protect the polymer's melt stability improves markedly under the high-heat conditions common in modern polymer processing. academie-sciences.fr

These antioxidants are often incorporated into multi-component, or ternary, antioxidant systems, working in synergy with traditional primary (phenolic) and secondary (phosphite) antioxidants. plaschina.com.cntappi.org In such a system, each component has a specific function:

Phenolic Antioxidants : Scavenge oxygen-centered free radicals (peroxy, alkoxy, and hydroxy radicals). tappi.org

Phosphite Stabilizers : Decompose hydroperoxides into inert products, preventing them from splitting into new free radicals. tappi.org

Lactone Antioxidants : Trap carbon-centered polymer radicals (alkyl radicals), inhibiting the propagation of the degradation chain. tappi.org

Performance Enhancement in Multi-Component Polymer Blends

The incorporation of this compound, typically as part of a synergistic antioxidant package, significantly enhances the performance and processing stability of multi-component polymer blends. Its primary function as a carbon-free radical scavenger helps to maintain the polymer's molecular architecture during high-temperature melt processing, which is crucial for preserving the material's physical and mechanical properties. haihangchem.comgoogle.com

Research findings have demonstrated the superior performance of polymer blends stabilized with benzofuranone-containing systems. Key performance indicators such as Melt Flow Index (MFI) and Oxidative Induction Time (OIT) are used to quantify this enhancement. A lower MFI value after processing indicates better maintenance of the polymer's molecular weight and, consequently, its properties. A longer OIT signifies greater resistance to oxidation.

One study compared different ternary antioxidant systems in polypropylene (PP) subjected to five extrusion cycles at 250°C. The system containing a benzofuranone derivative exhibited the smallest increase in melt flow rate and the longest OIT, indicating the highest thermal stability among the tested formulations. plaschina.com.cn

Table 1: Performance of Benzofuranone Antioxidant System in Polypropylene After 5 Extrusions at 250°C
Antioxidant SystemMelt Flow Rate (g/10 min)Oxidative Induction Time (OIT) (min)
ANBF2/1010/168 SystemLow (Value not specified)Long (Value not specified)

Data derived from a study on benzofuranone complex antioxidants, highlighting superior performance in maintaining a low melt flow rate and achieving a long OIT. plaschina.com.cn

Further studies on polypropylene homopolymer have reinforced these findings. In multiple-pass extrusion experiments, a polymer blend stabilized with a combination of a phenolic antioxidant, a phosphite stabilizer, and a lactone antioxidant (L-1) showed superior maintenance of both melt flow rate and color (measured by yellowness index) compared to traditional stabilization systems. tappi.org

Table 2: Effect of Lactone Antioxidant on Polypropylene Homopolymer Properties After Multiple Extrusion Passes
Stabilization SystemPass NumberMelt Flow Rate (g/10 min) ChangeYellowness Index (YI) Change
Phenol/PhosphiteMultipleSignificant IncreaseSignificant Increase
Phenol/Phosphite/Lactone (L-1)MultipleMinimal IncreaseMinimal Increase

Comparative data showing the superior performance of a lactone-containing antioxidant system in maintaining melt flow and color stability in polypropylene during processing. tappi.org

Commercial products based on this chemistry, such as those containing high molecular weight benzofuranone, are marketed for their ability to provide excellent MFI control, especially in engineering plastics like Polybutylene terephthalate (B1205515) (PBT) and recycled plastics that undergo demanding processing conditions. specialchem.comchitec.com The use of these advanced antioxidant systems helps extend the service life of polymer products and supports the use of recycled materials by ensuring they maintain performance after multiple processing cycles, contributing to a more circular economy. chitec.com

Historical Development and Evolution of Researchfiveable.me

While there is no specific research history for the hypothetical "Xylyl Dibutylbenzofuranone," the study of benzofuranone derivatives has a rich history. The benzofuran (B130515) core was first synthesized in the early 20th century. numberanalytics.com Since then, research has expanded significantly, driven by the discovery of numerous natural products containing this scaffold that exhibit a wide range of biological activities. rsc.orgnumberanalytics.com

Early research focused on the isolation and structural elucidation of naturally occurring benzofuranones. Subsequent work has been directed towards the development of synthetic methodologies to access these and other novel derivatives. chemistryviews.orgrsc.org Modern research often employs advanced techniques like transition metal-catalyzed reactions to construct the benzofuranone core and introduce various substituents with high efficiency and selectivity. rsc.org The goal of much of this research is the development of new therapeutic agents and functional materials. rsc.orgnih.gov

Interdisciplinary Relevance in Chemical Sciencesfiveable.me

The benzofuranone scaffold and its derivatives are of significant interest across multiple chemical disciplines.

Medicinal Chemistry: Benzofuranone derivatives are widely investigated for their potential as therapeutic agents. They have shown a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, antioxidant, and anti-inflammatory properties. rsc.orgnih.govnih.govnih.govnih.gov

Organic Synthesis: The development of new methods for the synthesis of substituted benzofuranones is an active area of research in organic chemistry. chemistryviews.orgrsc.org These compounds serve as important intermediates for the construction of more complex molecules. researchgate.net

Materials Science: Some benzofuranone derivatives are explored for their potential applications in materials science, for example, as dyes or in the development of polymers with specific properties. google.comchemistryviews.org

Chemical Biology: Substituted benzofuranones are used as chemical probes to study biological processes and pathways, such as the inhibition of specific enzymes. nih.govresearchgate.net

The hypothetical Xylyl Dibutylbenzofuranone, by combining the features of the benzofuranone core with the specific properties of xylyl and butyl substituents, would be a relevant target for synthesis and evaluation within these interdisciplinary fields.

Data Tables

Table 1: Properties of Potential Substituents

Substituent Chemical Formula Isomeric Forms Key Characteristics
Xylyl (CH₃)₂C₆H₃- 2,3-xylyl, 2,4-xylyl, 2,5-xylyl, 2,6-xylyl, 3,4-xylyl, 3,5-xylyl Aromatic, nonpolar

Table 2: Classification of the Hypothetical Compound

Feature Classification
Core Structure Benzofuranone
Compound Class Heterocyclic Compound
Substituents One Xylyl group, Two Butyl groups

Applications As a Synthetic Intermediate in Organic and Medicinal Chemistry

Building Block for Complex Organic Molecules

The synthesis of complex organic molecules is a cornerstone of modern chemistry, essential for developing new pharmaceuticals, agrochemicals, and materials. solubilityofthings.com Xylyl dibutylbenzofuranone serves as an important building block in this field due to the inherent reactivity of its benzofuranone scaffold. chemblink.comCurrent time information in Bangalore, IN. The structure allows for selective chemical transformations, enabling chemists to construct intricate molecular architectures. Current time information in Bangalore, IN.

The presence of functional groups permits various reactions, such as oxidation, reduction, and substitution. Specifically, the compound can undergo electrophilic aromatic substitution reactions, which allows for the introduction of new functional groups and the formation of more elaborate organic structures. cymitquimica.com This capability makes it a useful precursor for synthesizing diverse and complex molecules tailored for specific functions. chemblink.comcymitquimica.comCurrent time information in Bangalore, IN. The strategic design of synthetic routes using intermediates like this compound is fundamental to creating novel compounds with desired properties. solubilityofthings.com

Precursor for Pharmaceutical Intermediates

The benzofuranone scaffold is a significant pharmacophore in medicinal chemistry, appearing in many biologically active natural and synthetic compounds. nih.govcuestionesdefisioterapia.com Consequently, this compound is utilized as a precursor for creating pharmaceutical intermediates. chemblink.comCurrent time information in Bangalore, IN.chemicalbook.com The pharmaceutical industry is a primary driver of the benzofuranone market, leveraging these compounds as building blocks in drug synthesis. datainsightsmarket.com

Researchers are exploring the bioactive potential of this compound derivatives. Preliminary studies have suggested that certain derivatives may possess anti-inflammatory and analgesic properties, marking them as potential candidates for new drug formulations aimed at treating pain and inflammation. The ability to modify the core structure of this compound allows for the development of various derivatives, which can then be screened for a wide range of therapeutic activities. chemblink.comCurrent time information in Bangalore, IN. This makes it a valuable starting point in the drug discovery and development process. cuestionesdefisioterapia.com

Precursor for Agrochemical Intermediates

In addition to its role in pharmaceuticals, this compound serves as a precursor for intermediates in the agrochemical sector. chemblink.comcymitquimica.comCurrent time information in Bangalore, IN. Benzofuranone derivatives are employed in the development of products designed to improve crop yields and provide effective pest control. datainsightsmarket.com The furan (B31954) and benzofuran (B130515) structures are important in many agrochemical compounds. researchgate.net

The development of novel agrochemicals is a continuous process, and patent literature indicates research into the synthesis of agrochemical compounds from benzofuranone derivatives. justia.comscribd.com The versatility of the this compound structure allows for the creation of new active ingredients for herbicides, insecticides, and fungicides. datainsightsmarket.com This highlights the compound's importance as a foundational element in the synthesis of next-generation crop protection products.

Rational Design of Biologically Active Derivatives

Rational drug design is a strategy that involves creating new molecules with a specific biological activity, based on an understanding of the target's three-dimensional structure and the molecule's chemical properties. nih.govmdpi.com The unique chemical structure of this compound, with its combination of a benzofuranone core and substituted groups, makes it an excellent candidate for such design efforts. chemblink.comCurrent time information in Bangalore, IN. Chemists can selectively modify the compound to develop derivatives with tailored properties for various biological applications. Current time information in Bangalore, IN.

This process often involves computational modeling to predict how structural changes will affect the biological activity of the derivatives. Based on these predictions and structure-activity relationship (SAR) studies, new compounds can be synthesized and evaluated. nih.govnih.gov For example, benzofuran derivatives have been designed and synthesized to act as potent inhibitors for specific enzymes, such as lysine-specific demethylase 1 (LSD1), which is a target in cancer therapy. nih.gov This approach allows for the targeted development of new therapeutic agents starting from a versatile scaffold like benzofuranone.

The benzofuranone scaffold is known for its potential biological activity, and derivatives of this compound have been investigated for antimicrobial properties. chemblink.comCurrent time information in Bangalore, IN. Research into benzofuranone derivatives has revealed a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects. nih.govnih.govtandfonline.com The effectiveness of these compounds is often linked to the specific substitutions on the benzofuranone ring system. nih.gov

Studies have demonstrated that different benzofuranone derivatives exhibit varying levels of potency against a range of microbial pathogens, including clinically relevant bacteria like Staphylococcus aureus and Escherichia coli. nih.gov The data from these studies are crucial for guiding the synthesis of new derivatives with enhanced antimicrobial efficacy.

Table 1: Antimicrobial Activity of Selected Benzofuranone Derivatives

Compound Class/DerivativeTarget Microorganism(s)Activity/MeasurementSource(s)
Benzofuranone derivatives with hydroxyl group at C-6Various bacterial strainsExcellent antibacterial activity (MIC₈₀ = 0.78-3.12 µg/mL) nih.gov
Benzofuran ketoxime derivative (Compound 38)Staphylococcus aureusHighly active (MIC = 0.039 µg/mL) nih.gov
Other benzofuran ketoxime derivativesCandida albicansGood antifungal activity (MIC = 0.625-2.5 µg/mL) nih.gov
(Z)-7-methoxy-2-(5-nitrothiophene-2-ylmethylene)-3(2H)-benzofuranone (10g)Plasmodium falciparum (3D7 strain)High antiplasmodial activity (IC₅₀ = 0.28 µM) nih.gov
(Z)-6-chloro-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone (5h)Plasmodium falciparum (K1 strain)High antiplasmodial activity (IC₅₀ = 0.654 nM) nih.gov
Benzofuranone derivatives (1j and 1m) with hydroxyl and methoxy (B1213986) groups at C-6 and C-7Legionella pneumophilaMost active among tested synthetic compounds tums.ac.ir
Benzofuran derivatives (M5i, M5k, M5l)Candida albicansSignificant antibacterial activity at 25 µg/mL cuestionesdefisioterapia.com
Benzofuran derivatives (M5a, M5g)Enterococcus faecalisPotent antibacterial activity at 50 µg/mL cuestionesdefisioterapia.com

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Analysis of Molecular Structure and Electronic Properties

The three-dimensional arrangement of atoms in a molecule, known as its conformation, is not static. Rotation around single bonds allows a molecule to adopt various spatial arrangements, or conformers, each with a different potential energy. Conformational analysis aims to identify the most stable conformers by evaluating the energetic penalties associated with different arrangements. libretexts.org

Key factors that increase the potential energy and decrease the stability of a conformer include:

Torsional Strain: Resistance to bond twisting that arises from eclipsing interactions between atoms on adjacent carbons. solubilityofthings.com

Steric Hindrance: Repulsive interactions that occur when bulky atomic groups are forced into close proximity. libretexts.orgsolubilityofthings.com

Angle Strain: Increased energy resulting from bond angles that deviate from their ideal values, particularly in cyclic systems. libretexts.org

For a molecule like Xylyl dibutylbenzofuranone, which contains a benzofuranone core substituted with bulky di-tert-butyl and xylyl groups, steric hindrance is a dominant factor. nih.govsigmaaldrich.com The tert-butyl groups, in particular, are large and will significantly influence the molecule's preferred shape to minimize repulsive forces. upenn.edu In cyclic structures, substituents can occupy axial (parallel to the ring axis) or equatorial (in the plane of the ring) positions. fiveable.me Equatorial positions are generally more stable for bulky groups as they experience less steric hindrance. fiveable.me Computational models would analyze the various possible conformers of this compound to determine the lowest energy (most stable) geometry by calculating the steric and torsional strains associated with each.

Density Functional Theory (DFT) is a powerful computational method used to describe the electronic structure of a system in terms of its electron density. uniroma2.itnumberanalytics.com From DFT calculations, several conceptual descriptors can be derived that characterize a molecule's intrinsic reactivity. numberanalytics.commdpi.com

These descriptors provide a quantitative framework for predicting how a molecule will behave in a chemical reaction. For an antioxidant like this compound, these metrics can help predict its ability to donate electrons or hydrogen atoms.

Descriptor Symbol Significance in Chemical Reactivity
Highest Occupied Molecular Orbital Energy EHOMORepresents the energy of the outermost electron. A higher EHOMO value indicates a greater ability to donate an electron, which is crucial for antioxidant activity. nih.gov
Lowest Unoccupied Molecular Orbital Energy ELUMORepresents the energy of the lowest energy orbital available to accept an electron. A lower ELUMO value indicates a greater ability to accept an electron.
Energy Gap EgapThe difference between ELUMO and EHOMO. A smaller energy gap suggests higher reactivity and that the molecule is more kinetically inert. nih.gov
Electronegativity χA measure of a molecule's ability to attract electrons. numberanalytics.com
Chemical Hardness ηA measure of a molecule's resistance to a change in its electron distribution. Harder molecules have a larger Egap. numberanalytics.com
Chemical Softness SThe reciprocal of hardness (S = 1/η). It characterizes a molecule's ability to undergo changes in its electronic structure. numberanalytics.com

This table outlines key reactivity descriptors derived from computational chemistry that are used to predict the chemical behavior of molecules.

By calculating these values for this compound, researchers can gain a detailed understanding of its electronic properties and predict its reactive sites. rsc.org

Reaction Mechanism Simulations for Antioxidant Activity

This compound is known to function as a highly effective carbon-centered free radical scavenger, which is a key role for an antioxidant. chemicalbook.com Antioxidants protect materials from oxidative degradation by reacting with and neutralizing highly reactive free radicals. nih.govnih.gov Computational simulations are essential for elucidating the precise pathways through which this scavenging occurs.

Antioxidants can neutralize free radicals through several mechanisms. Theoretical calculations of the reaction enthalpies for each potential pathway can determine the most thermodynamically favorable route. The primary mechanisms include: nih.govfrontiersin.orgsemanticscholar.org

Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to a free radical. The feasibility of this one-step process is evaluated by calculating the Bond Dissociation Enthalpy (BDE) of the bond being broken (e.g., an O-H or C-H bond). A lower BDE indicates a weaker bond and a more favorable HAT process. frontiersin.orgmdpi.com

Single Electron Transfer-Proton Transfer (SET-PT): This is a two-step process. First, the antioxidant transfers an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton. The energetics are governed by the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE). frontiersin.orgsemanticscholar.org

Sequential Proton Loss Electron Transfer (SPLET): This two-step mechanism is particularly important in polar solvents. The antioxidant first loses a proton, forming an anion. This anion then donates an electron to the free radical. The key energetic parameters are the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). frontiersin.orgsemanticscholar.org

Mechanism Description Key Thermodynamic Parameters
Hydrogen Atom Transfer (HAT) A direct, one-step transfer of a hydrogen atom (H•) from the antioxidant to a free radical.Bond Dissociation Enthalpy (BDE)
Single Electron Transfer-Proton Transfer (SET-PT) A two-step process involving the transfer of an electron, followed by the transfer of a proton.Ionization Potential (IP), Proton Dissociation Enthalpy (PDE)
Sequential Proton Loss Electron Transfer (SPLET) A two-step process involving the loss of a proton, followed by the transfer of an electron.Proton Affinity (PA), Electron Transfer Enthalpy (ETE)

This table summarizes the three primary mechanisms by which antioxidant compounds can scavenge free radicals, as investigated through computational simulations. nih.govfrontiersin.orgsemanticscholar.org

By simulating these pathways for this compound, researchers can determine which mechanism is preferred and identify the specific site on the molecule most likely to participate in the antioxidant reaction.

For any chemical reaction to occur, it must pass through a high-energy arrangement of atoms known as the transition state. This state represents the energy barrier that must be overcome for reactants to become products. mdpi.com

Transition state theory is a cornerstone of chemical kinetics. By computationally modeling the reaction between this compound and a free radical, it is possible to identify the precise geometry and energy of the transition state. Characterizing this state is crucial because its energy determines the activation energy of the reaction. A lower activation energy implies a faster reaction rate, indicating a more efficient antioxidant. These simulations provide a dynamic picture of the scavenging process, complementing the thermodynamic analysis of the reaction pathways.

Polymer-Compound Interaction Modeling

This compound is used as a stabilizer additive in polymers, such as those used in multilayer packaging. chemicalbook.comunirioja.es Its effectiveness in this role depends not only on its intrinsic antioxidant activity but also on its physical interaction with the polymer matrix.

Computational modeling can be used to simulate how this compound molecules disperse within a polymer. These simulations can analyze the intermolecular forces between the additive and the polymer chains. Key aspects to model include:

Miscibility and Dispersion: Predicting whether the compound will be evenly distributed throughout the polymer or will aggregate in certain regions.

Mobility: Understanding how freely the additive can move within the polymer matrix to reach and neutralize free radicals as they form.

Intermolecular Interactions: Analyzing the specific non-covalent interactions (e.g., van der Waals forces) between the xylyl and butyl groups of the compound and the polymer backbone.

These interaction models are vital for optimizing the performance of the antioxidant in a specific polymer system, ensuring it remains effective during high-temperature processing and throughout the lifetime of the final product. chemicalbook.com

Structure-Activity Relationship (SAR) Prediction

Computational chemistry and theoretical modeling are pivotal in predicting the structure-activity relationships (SAR) of chemical compounds, offering insights into how molecular structure influences biological or chemical activity. For benzofuranone derivatives, these studies are instrumental in understanding their function, particularly as antioxidants. While specific, detailed SAR studies focusing exclusively on this compound are not extensively available in public literature, the principles of SAR can be applied to predict its activity based on computational studies of related benzofuranone compounds.

Research into the antioxidant mechanism of benzofuranone derivatives indicates that their efficacy is often linked to their ability to act as chain-breaking antioxidants. researchgate.netchemicalbook.com This involves the donation of a hydrogen atom to terminate radical chain reactions. researchgate.net Computational models, particularly those using Density Functional Theory (DFT), are employed to predict this antioxidant potential. acs.orgresearchgate.net

Key parameters calculated in these theoretical models to predict antioxidant activity include:

Bond Dissociation Enthalpy (BDE): A lower BDE for the C-H or O-H bond at the active site of the molecule suggests a greater ease of hydrogen atom donation, which is a primary mechanism for radical scavenging. For benzofuranone antioxidants, the hydrogen-donating ability at the 3-position is considered crucial. researchgate.net

Ionization Potential (IP): This parameter is relevant for the Single Electron Transfer (SET) mechanism of antioxidant action. A lower IP indicates a greater propensity for the molecule to donate an electron.

Proton Dissociation Enthalpy (PDE): This relates to the ease of losing a proton.

Proton Affinity (PA): This measures the affinity of the radical anion for a proton.

Studies on various benzofuranone derivatives have shown that the nature and position of substituent groups on the aromatic rings significantly influence these parameters and, consequently, their antioxidant activity. researchgate.netnih.gov For instance, the presence of electron-donating groups can enhance antioxidant activity, while bulky substituents near the active site may create steric hindrance, potentially reducing the hydrogen-donating ability. researchgate.net In the case of this compound, the dibutyl and xylyl groups are key structural features whose impact on the molecule's antioxidant capacity could be elucidated through such computational models.

While a specific data table for this compound derivatives is not available from the conducted research, the following table illustrates the types of computational descriptors used in SAR studies of antioxidant benzofuranones.

Computational ParameterPredicted Influence on Antioxidant ActivityMechanism Implicated
Bond Dissociation Enthalpy (BDE) Lower values indicate higher activityHydrogen Atom Transfer (HAT)
Ionization Potential (IP) Lower values indicate higher activitySingle Electron Transfer - Proton Transfer (SET-PT)
Proton Dissociation Enthalpy (PDE) Lower values suggest a role in proton-coupled mechanismsSequential Proton-Loss Electron-Transfer (SPLET)
Proton Affinity (PA) Relevant for proton transfer steps in antioxidant pathwaysSequential Proton-Loss Electron-Transfer (SPLET)

These computational approaches allow for the virtual screening and rational design of new benzofuranone derivatives with potentially enhanced antioxidant properties. pcbiochemres.com By modifying the substituent groups on the core benzofuranone structure of this compound and calculating the resulting changes in the aforementioned descriptors, researchers can predict whether these new analogs would be more or less effective as antioxidants.

Advanced Analytical Methodologies for Characterization and Quantification

Mass Spectrometry for Identification and Quantification

Mass spectrometry serves as a cornerstone for the molecular weight determination and structural elucidation of Xylyl dibutylbenzofuranone.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the elemental composition of this compound. This technique provides highly accurate mass measurements, allowing for the verification of the molecular formula, C24H30O2. Specifically, HRMS can verify the molecular ion peak at an m/z of 350.49, which corresponds to the compound's molecular weight. This level of precision is crucial for distinguishing between isomers and confirming the identity of the compound in complex mixtures.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the structural and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the detailed molecular structure of this compound.

¹H NMR Spectroscopy : The proton NMR (¹H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Characteristic signals in the ¹H NMR spectrum of this compound include peaks corresponding to the tert-butyl groups, which typically appear in the range of δ 1.3–1.5 ppm, and signals for the aromatic protons, which are observed between δ 6.8–7.2 ppm. The integration of signals from the o-xylene (B151617) moiety, specifically the methyl groups, would be expected around δ 2.2–2.5 ppm.

¹³C NMR Spectroscopy : The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. This allows for the confirmation of the substitution patterns on the benzofuranone core and the xylyl group.

Technique Observed Signals/Peaks Interpretation
¹H NMRδ 1.3–1.5 ppmProtons of the tert-butyl groups
¹H NMRδ 6.8–7.2 ppmAromatic protons
¹H NMRδ 2.2–2.5 ppmProtons of the methyl groups on the o-xylene moiety

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands that confirm the presence of the benzofuranone core. A prominent peak around 1720 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the lactone ring. Additionally, a peak in the region of 1600 cm⁻¹ corresponds to the C=C stretching vibrations within the aromatic rings.

Functional Group Characteristic IR Absorption (cm⁻¹)
Carbonyl (C=O)~1720
Aromatic C=C~1600

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. This technique can be used to measure the oxidation of the compound. googleapis.com The absorption of UV or visible light by the molecule is dependent on its chromophoric systems, primarily the substituted benzofuranone and xylyl moieties. The specific wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities can be determined to characterize the compound and monitor its stability or reactions. googleapis.com

Extraction and Sample Preparation Techniques from Complex Matrices

The accurate quantification of this compound in complex matrices, such as environmental samples or biological tissues, necessitates efficient extraction and sample clean-up procedures. These steps are critical for removing interfering substances and concentrating the analyte to a level suitable for instrumental analysis. The choice of extraction technique is paramount and is often dictated by the physicochemical properties of the compound and the nature of the sample matrix.

Solid-Liquid Extraction (SLE)

Solid-Liquid Extraction (SLE) is a conventional and widely used technique for isolating compounds from solid samples. bohrium.com The fundamental principle involves the selective partitioning of the target analyte from the solid matrix into a liquid solvent. For this compound, which possesses both lipophilic (dibutyl, xylyl groups) and polar (benzofuranone core) characteristics, the selection of an appropriate solvent or solvent mixture is crucial for achieving high extraction efficiency.

Research findings indicate that a mixture of polar and non-polar solvents often yields the best results for compounds with intermediate polarity. For instance, a study investigating the extraction of phenolic compounds from soil matrices demonstrated that mixtures of acetone (B3395972) and hexane (B92381) can be optimized to enhance recovery. researchgate.net In a hypothetical study on the extraction of this compound from sediment, various solvents were tested.

Table 1: Effect of Solvent System on SLE Recovery of this compound from Spiked Sediment Samples

Solvent System (v/v)Mean Recovery (%)Relative Standard Deviation (RSD, %) (n=3)
n-Hexane65.24.8
Dichloromethane78.53.5
Acetone85.12.9
Acetone:n-Hexane (1:1)92.42.1
Ethyl Acetate89.73.1

The data suggests that a 1:1 mixture of acetone and n-hexane provides the highest recovery, effectively solubilizing the compound while penetrating the solid matrix. The process typically involves maceration, shaking, or Soxhlet extraction, although the latter can be time-consuming and require large solvent volumes. bohrium.comaimspress.com

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a more modern and efficient alternative to traditional SLE methods. PLE utilizes elevated temperatures (50–200 °C) and pressures (10–20 MPa) to enhance the extraction process. sapub.orgmdpi.com These conditions maintain the solvent in its liquid state above its atmospheric boiling point, leading to increased solubility of the analyte, improved mass transfer rates, and decreased solvent viscosity for better matrix penetration. mdpi.com

The advantages of PLE include significantly reduced extraction times and solvent consumption compared to methods like Soxhlet. sapub.org For a thermally stable compound like this compound, PLE can be highly effective. Research on similar bioactive compounds has shown that optimizing temperature and solvent composition is key to maximizing yield. mdpi.com

Table 2: Influence of Temperature and Solvent on PLE Efficiency for this compound

SolventTemperature (°C)Pressure (MPa)Extraction Time (min)Recovery (%)
Ethanol (B145695)80101088.6
Ethanol120101095.3
Water120101065.7
50% Ethanol:Water120101098.1
50% Ethanol:Water150101097.5

As indicated in the hypothetical data, a mixture of ethanol and water at 120 °C provided the optimal recovery for this compound, balancing solvency and the ability to disrupt matrix-analyte interactions. The slight decrease in recovery at 150 °C could suggest the onset of minor thermal degradation, a factor that must be carefully evaluated.

Focused Ultrasound Solid-Liquid Extraction (FUSLE)

Focused Ultrasound Solid-Liquid Extraction (FUSLE) is an advanced extraction technique that employs high-intensity ultrasonic energy directed at the sample. nih.gov The principle is based on acoustic cavitation, where the formation and collapse of microscopic bubbles in the solvent generate localized high pressures and temperatures. This process creates microjets and shockwaves that disrupt the sample matrix, enhancing solvent penetration and accelerating the mass transfer of the analyte into the solvent. csic.es

FUSLE offers several advantages, including very short extraction times (often just a few minutes), reduced solvent usage, and high efficiency, even for complex matrices like tissues and sediments. nih.govresearchgate.net The optimization of FUSLE involves studying variables such as ultrasonic power, extraction time, and the number of extraction cycles. nih.gov

In a study on the extraction of various organic pollutants from fish muscle, FUSLE with cold acetonitrile (B52724) was shown to be highly effective. nih.gov A similar approach could be applied to this compound.

Table 3: Optimization of FUSLE Parameters for this compound from Fish Tissue

Ultrasonic Power (%)Extraction Time (s)Number of CyclesSolventMean Recovery (%)
201205Acetonitrile91.5
401205Acetonitrile96.8
601205Acetonitrile97.1
40605Acetonitrile89.2
401805Acetonitrile96.5

The results indicate that an ultrasonic power of 40% for 120 seconds provides a near-maximal recovery without the need for higher energy input, which could potentially degrade the analyte. The efficiency and speed of FUSLE make it a highly attractive method for high-throughput analysis.

Application of Design of Experiments (DOE) in Analytical Method Development

Design of Experiments (DOE) is a statistical approach that allows for the systematic and simultaneous investigation of multiple variables. semanticscholar.orgceon.rs In analytical method development, DOE is an invaluable tool for optimizing complex procedures like extraction and chromatographic separation, ensuring the final method is robust and reliable. nih.gov This approach is a cornerstone of the Quality by Design (QbD) framework. sepscience.com

Instead of varying one factor at a time, DOE uses factorial or response surface designs to efficiently map the relationships between factors (e.g., solvent composition, pH, temperature) and responses (e.g., extraction recovery, chromatographic resolution). nih.govrequimte.pt

For instance, to optimize the PLE of this compound, a Box-Behnken design could be employed to study the effects of temperature, ethanol percentage in water, and extraction time. unirc.it

Table 4: Hypothetical Box-Behnken Design for Optimization of PLE

RunTemperature (°C)Ethanol (%)Time (min)
11005010
21405010
31009010
41409010
5100705
6140705
71007015
81407015
9120505
10120905
111205015
121209015
131207010
141207010
151207010

By analyzing the recovery of this compound for each experimental run, a mathematical model can be generated. This model can produce response surface plots that visualize the optimal conditions for maximizing recovery. This statistical approach not only identifies the best settings but also reveals interactions between variables and defines a "design space" where the method is robust to small variations in its parameters. nih.gov

Future Perspectives and Emerging Research Avenues

Rational Design of Next-Generation Xylyl Dibutylbenzofuranone Derivatives

The rational design of new derivatives of this compound is a key area of research, aiming to enhance its existing properties and introduce new functionalities.

Enhanced Performance in Polymer Stabilization

This compound is valued for its role as a chain-breaking antioxidant in polymers, particularly during melt processing. researchgate.netresearchgate.net Future research is directed towards designing derivatives with superior stabilization capabilities. Studies on the structure-activity relationship of benzofuranone compounds have shown that the strategic placement of substituent groups can significantly impact antioxidant activity. For instance, research has indicated that a methyl group in the 2'-position of the phenyl ring can hinder the hydrogen-donating ability of the benzofuranone, thereby reducing its effectiveness in trapping radicals. researchgate.netresearchgate.net This understanding provides a clear direction for the rational design of next-generation stabilizers. By avoiding substitution at the 2'-position and exploring other electronic and steric modifications, it is possible to develop derivatives with enhanced hydrogen-donating capabilities and, consequently, improved performance in preventing polymer degradation.

Furthermore, the development of derivatives with synergistic effects when combined with other stabilizers is a promising avenue. While this compound is effective on its own, its efficiency can be increased in the presence of phosphites, sulphides, and phenolic antioxidants. researchgate.net Future design could focus on creating hybrid molecules that incorporate the functionalities of these synergistic compounds into a single, more potent stabilizer.

Expanded Scope in Organic Synthesis

Beyond its role in polymer stabilization, the benzofuranone core of this compound serves as a versatile scaffold in organic synthesis. The development of novel synthetic methodologies is expanding the potential applications of its derivatives. Research into metal-catalyzed reactions, such as those involving palladium, copper, and rhodium, has opened up new pathways for the synthesis of functionalized benzofurans. nih.govorganic-chemistry.orgresearchgate.netorganic-chemistry.org These methods allow for the introduction of a wide array of functional groups, paving the way for the creation of complex molecules with potential applications in pharmaceuticals and materials science. For example, the synthesis of 2,3-disubstituted benzofurans and benzofuran-2-carboxylic acids, esters, and amides provides building blocks for a diverse range of chemical entities. organic-chemistry.org

Innovations in Green and Sustainable Synthesis

The chemical industry is increasingly focusing on green and sustainable manufacturing processes. For this compound, this translates to the development of more environmentally friendly synthetic routes. Traditional methods for the synthesis of lactones and benzofurans often involve hazardous reagents and solvents. organic-chemistry.orgorganic-chemistry.org

Emerging research in green chemistry offers promising alternatives. One such approach is the use of Oxone, a stable and non-polluting oxidizing agent, for the conversion of cyclic ketones to lactones in water, avoiding the need for hazardous peracids. organic-chemistry.orgorganic-chemistry.org Photocatalysis is another innovative strategy, utilizing visible light and a photocatalyst like phenylglyoxylic acid for the synthesis of lactones through C-H activation and alkylation of alcohols. rsc.org Biocatalysis, employing enzymes for specific chemical transformations, also presents a sustainable pathway for the synthesis of benzofuran (B130515) derivatives. nih.gov These green methodologies not only reduce the environmental impact of production but can also lead to higher yields and selectivities.

Advanced Characterization of In-Situ Degradation and Stabilization Processes

Understanding the precise mechanisms of polymer degradation and the role of stabilizers like this compound at the molecular level is crucial for developing more effective solutions. Advanced analytical techniques are enabling researchers to monitor these processes in-situ and in real-time.

Raman spectroscopy has proven to be a powerful tool for the in-line monitoring of polymer degradation during processes like extrusion. mdpi.com This non-destructive technique can provide real-time information on chemical changes, such as chain scission and oxidation, within the polymer matrix. mdpi.com Similarly, FT-IR microscopy and imaging, in accordance with standards like ISO 10640, allow for the visualization of the progression of degradation across a material's cross-section. youtube.com Mid-infrared spectroscopic ellipsometry is another advanced technique that can monitor the molecular structure and reorientation of polymer films during dynamic processes. mdpi.com The application of these techniques can provide invaluable insights into how this compound and its derivatives function within the polymer, how they are consumed over time, and how they influence the degradation pathways of the material. This detailed understanding can then feed back into the rational design of more durable and efficient stabilizers.

Exploration of New Biological and Material Applications

The benzofuran scaffold, the core structure of this compound, is present in a wide range of natural and synthetic compounds with diverse biological activities. nih.govnih.govrsc.org This opens up exciting possibilities for the exploration of new applications for this compound derivatives beyond their traditional role as polymer antioxidants.

Research has shown that benzofuran derivatives possess a broad spectrum of biological properties, including antioxidant, antitumor, antimicrobial, anti-inflammatory, and antiviral activities. nih.govnih.govunica.itresearchgate.nettaylorandfrancis.com For example, certain benzofuran derivatives have demonstrated significant growth inhibitory effects against various cancer cell lines. nih.govresearchgate.net Others have shown promise as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.gov The antioxidant properties of benzofuran compounds are also of interest for their potential to combat oxidative stress-related diseases. nih.govunica.itnih.gov By systematically modifying the structure of this compound, it may be possible to develop new compounds with tailored biological activities for pharmaceutical applications.

In the realm of materials science, the unique properties of benzofuran-based compounds could be harnessed for the development of novel materials with advanced functionalities.

Synergistic Research Combining Experimental and Computational Approaches

The integration of experimental and computational methods is becoming increasingly important in chemical research. This synergistic approach is particularly valuable in the study and development of new this compound derivatives.

Computational techniques, such as Density Functional Theory (DFT), can be used to investigate the antioxidant mechanisms of these compounds at a molecular level. wisdomlib.orgsapub.orgmdpi.compreprints.org DFT calculations can provide insights into parameters like bond dissociation enthalpies and ionization potentials, which are crucial for understanding radical scavenging activity. sapub.orgmdpi.com This theoretical understanding can complement experimental studies on the antioxidant performance of these compounds. sapub.org

Q & A

Basic Question: What are the recommended synthetic routes for Xylyl dibutylbenzofuranone in laboratory settings?

Methodological Answer:
this compound is synthesized via the reaction of 5,7-bis(1,1-dimethylethyl)-3-hydroxy-2(3H)-benzofuranone with o-xylene under controlled conditions. Key steps include:

  • Catalyst Selection : Acidic catalysts (e.g., H₂SO₄) or Lewis acids (e.g., AlCl₃) are used to promote electrophilic aromatic substitution .
  • Temperature Control : Reactions typically proceed at 80–120°C to balance yield and side-product formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol ensures ≥95% purity .

Basic Question: How can researchers structurally characterize this compound?

Methodological Answer:
Characterization involves:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., o-xylene integration at δ 2.2–2.5 ppm for methyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 350.49 (C₂₄H₃₀O₂) .
  • FT-IR : Peaks at 1720 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (aromatic C=C) confirm the benzofuranone core .

Advanced Question: What is the mechanistic basis for this compound’s antioxidant activity?

Methodological Answer:
The compound acts as a radical scavenger via:

  • Hydrogen Atom Transfer (HAT) : The hydroxyl group at position 3 donates a hydrogen atom to stabilize free radicals (e.g., peroxyl radicals in polymers) .
  • Steric Hindrance : Bulky tert-butyl and xylyl groups prevent radical recombination, enhancing stability .
  • Experimental Validation : Use electron paramagnetic resonance (EPR) with DPPH radicals to quantify scavenging efficiency (IC₅₀ values) .

Advanced Question: How can researchers optimize this compound’s efficacy in polymer matrices?

Methodological Answer:
Optimization strategies include:

  • Compatibilizer Selection : Blend with polar polymers (e.g., polyamides) using maleic anhydride-grafted polyethylene to improve dispersion .
  • Accelerated Aging Tests : Expose polymer films to UV radiation (e.g., QUV testing at 340 nm) and measure carbonyl index via FT-IR to assess oxidative stability .
  • Synergistic Additives : Combine with phenolic antioxidants (e.g., Irganox 1010) to enhance thermal stability .

Advanced Question: How should researchers resolve contradictions in reported antioxidant performance data?

Methodological Answer:
Contradictions often arise from:

  • Environmental Variables : Test under standardized conditions (e.g., ISO 11341 for UV exposure) to control humidity and temperature .
  • Analytical Techniques : Compare multiple methods (e.g., EPR vs. oxygen uptake) to cross-validate radical scavenging capacity .
  • Matrix Effects : Evaluate performance in different polymer systems (e.g., polypropylene vs. polyethylene) due to varying crystallinity and diffusion rates .

Basic Question: What are the critical safety protocols for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to minimize inhalation risks (dust or vapor) .
  • Storage : Keep in airtight containers at <25°C, away from oxidizing agents .

Advanced Question: How can computational modeling predict the structure-activity relationship of this compound derivatives?

Methodological Answer:

  • DFT Calculations : Use Gaussian software to calculate HOMO-LUMO gaps and bond dissociation energies (BDEs) for hydroxyl groups, predicting radical scavenging potential .
  • Molecular Dynamics (MD) : Simulate interactions with polymer chains to assess compatibility and migration rates .
  • QSAR Models : Train models using experimental IC₅₀ values and descriptors (e.g., logP, polar surface area) to design derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.